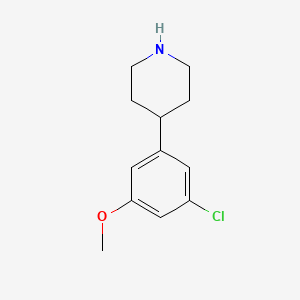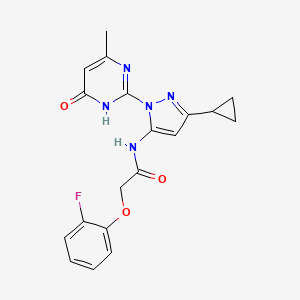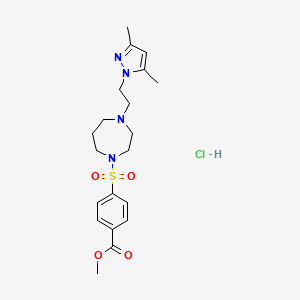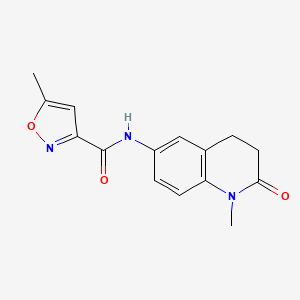
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate is an organic compound with the molecular formula C6H9F3O3S. It is a liquid at room temperature and is known for its reactivity due to the presence of both a cyclopropyl group and a trifluoroethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate can be synthesized through the reaction of 1-cyclopropyl-2,2,2-trifluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
1-Cyclopropyl-2,2,2-trifluoroethanol+Methanesulfonyl chloride→1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reactant addition.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 1-cyclopropyl-2,2,2-trifluoroethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted cyclopropyl compounds.
Elimination reactions: The major products are alkenes.
Hydrolysis: The major products are 1-cyclopropyl-2,2,2-trifluoroethanol and methanesulfonic acid.
Applications De Recherche Scientifique
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate is used in various scientific research applications, including:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyclopropyl and trifluoroethyl groups.
Material science: It is used in the preparation of fluorinated materials with unique properties.
Biological studies: The compound is used in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2,2,2-trifluoroethyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but lacks the cyclopropyl group.
Cyclopropyl methanesulfonate: Similar in structure but lacks the trifluoroethyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains both trifluoroethyl and trifluoromethanesulfonate groups but lacks the cyclopropyl group.
Uniqueness
1-Cyclopropyl-2,2,2-trifluoroethyl methanesulfonate is unique due to the presence of both a cyclopropyl group and a trifluoroethyl group. The cyclopropyl group introduces ring strain, making the compound more reactive, while the trifluoroethyl group imparts unique electronic properties. This combination of structural features makes the compound highly versatile in organic synthesis and scientific research applications.
Propriétés
IUPAC Name |
(1-cyclopropyl-2,2,2-trifluoroethyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c1-13(10,11)12-5(4-2-3-4)6(7,8)9/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIDBWBZNUWFGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(C1CC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)


![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)


